molecular formula C12H12N2O B1313249 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile CAS No. 15992-11-7

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile

Cat. No. B1313249
CAS RN: 15992-11-7
M. Wt: 200.24 g/mol
InChI Key: CAMHBEZHHXYWLX-UHFFFAOYSA-N
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Description

The compound “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” is an indole derivative. It has been studied for its potential as a chemoprotective agent against organ damage induced by the anticancer drug cisplatin .


Molecular Structure Analysis

The molecular structure of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” consists of an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position. The 3-position of the indole ring is connected to an acetonitrile group .

Scientific Research Applications

Anti-inflammatory and Analgesic Agent

Indole derivatives, including 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile , have been synthesized and evaluated for their anti-inflammatory and analgesic activities . These compounds have shown significant potential in reducing inflammation and acting as pain relievers. They work by inhibiting cyclooxygenase enzymes, particularly COX-2, which are key players in the inflammatory process.

Ulcerogenic Activity Modulation

The same series of indole derivatives have also been tested for their ulcerogenic activity . This involves assessing the potential of these compounds to cause gastric ulcers, which is a common side effect of many anti-inflammatory drugs. Some derivatives have shown a reduced ulcerogenic index, indicating a lower risk of causing ulcers.

Antiviral Applications

Indole derivatives exhibit antiviral activities, with some compounds showing inhibitory effects against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of derivatives that can interact with viral components, potentially leading to new antiviral drugs.

Anticancer Properties

The indole nucleus is present in many natural and synthetic compounds with anticancer properties. Derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile have been explored for their ability to bind to various cancer-related targets . This includes the investigation of their binding affinity to human serum albumin, which is relevant for drug delivery in cancer therapy.

Chemical Synthesis and Catalysis

This compound is used as a reactant in the synthesis of various indole derivatives, such as indolylquinoxalines and alkylindoles . It participates in reactions like Ir-catalyzed reductive alkylation and palladium acetate-catalyzed arylation, which are important for creating complex molecules for further pharmacological evaluation.

Enantioselective and Stereoselective Synthesis

The compound is also employed in enantioselective Friedel-Crafts alkylation reactions and in the stereoselective synthesis of cyclopentaindolones . These types of reactions are crucial for creating molecules with specific three-dimensional orientations, which can greatly influence their biological activity.

Future Directions

The potential of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” as a chemoprotective agent against cisplatin-induced organ damage is promising. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMHBEZHHXYWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile

Synthesis routes and methods

Procedure details

To a solution of 5-methoxy-2-methylindole (1.0 g, 6.2 mmol, 1.0 eq.) in a mixture of acetic acid (2 mL) and water (1 mL) were added, at 0° C., formaldehyde (906 μL, 37% in H2O, 11.2 mmol, 1.8 eq) and dimethylamine (1.54 mL, 40% in H2O, 13.6 mmol, 2.2 eq). The mixture was stirred at room temperature for 2 hours and then, quenched with ice and 5 M aqueous sodium hydroxide. The mixture was extracted with dichloromethane and then, the organic layer was dried over MgSO4 and partially evaporated. To the solution gramine in dichloromethane (20 mL) were added, under an argon atmosphere, anhydrous toluene (40 mL) and methyl iodide (772 μL, 12.4 mmol, 2.0 eq.). The mixture was stirred at room temperature for 12 hours and then, concentrated under reduced pressure. To the residue taken up in anhydrous THF (60 mL) were added, under an argon atmosphere, TMSCN (1.17 mL, 9.3 mmol, 1.5 eq.) and TBAF (18.6 mL, 1M, 18.6 mmol, 3.0 eq.). The mixture was stirred at room temperature for 4 hours and then, concentrated. The crude was taken up in ethyl acetate and the organic layer was washed with a saturated aqueous bicarbonate solution and then dried over MgSO4. The solvent was removed and the residue purified by silica gel pad filtration (eluent: EtOAc) to afford (5-methoxy-2-methyl-1H-indol-3-yl)-acetonitrile as a yellow solid (0.55 g, 44%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
906 μL
Type
reactant
Reaction Step Two
Quantity
1.54 mL
Type
reactant
Reaction Step Three
Quantity
772 μL
Type
reactant
Reaction Step Four
Name
Quantity
1.17 mL
Type
reactant
Reaction Step Five
Name
Quantity
18.6 mL
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven

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